molecular formula C13H22N2O B12923159 2-Tert-butyl-1-(1h-imidazol-1-yl)-4-methylpentan-1-one CAS No. 110577-47-4

2-Tert-butyl-1-(1h-imidazol-1-yl)-4-methylpentan-1-one

Cat. No.: B12923159
CAS No.: 110577-47-4
M. Wt: 222.33 g/mol
InChI Key: XJGMYSIMQXTCMF-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one is a synthetic organic compound that features an imidazole ring, a tert-butyl group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ketone: The ketone functional group can be introduced through oxidation of the corresponding alcohol using oxidizing agents like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products

    Oxidation: Formation of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentanoic acid.

    Reduction: Formation of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentanol.

    Substitution: Formation of nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-2-one: Similar structure but with a ketone group at a different position.

    2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylhexan-1-one: Similar structure but with an additional carbon in the alkyl chain.

    1-(1H-Imidazol-1-yl)-2-(tert-butyl)-4-methylpentan-1-one: Similar structure but with different positioning of the functional groups.

Uniqueness

2-(tert-Butyl)-1-(1H-imidazol-1-yl)-4-methylpentan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

110577-47-4

Molecular Formula

C13H22N2O

Molecular Weight

222.33 g/mol

IUPAC Name

2-tert-butyl-1-imidazol-1-yl-4-methylpentan-1-one

InChI

InChI=1S/C13H22N2O/c1-10(2)8-11(13(3,4)5)12(16)15-7-6-14-9-15/h6-7,9-11H,8H2,1-5H3

InChI Key

XJGMYSIMQXTCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1C=CN=C1)C(C)(C)C

Origin of Product

United States

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